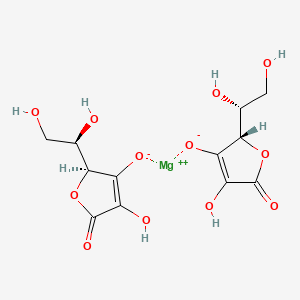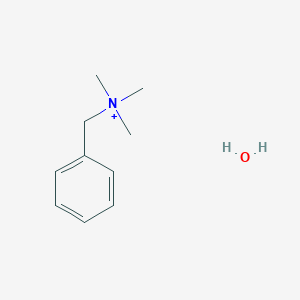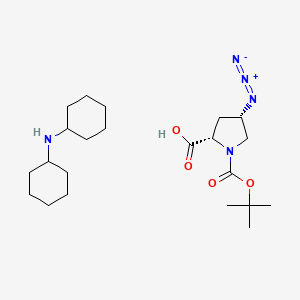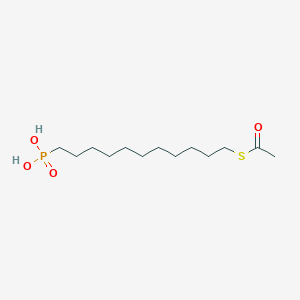![molecular formula C113H88N10O3 B12056323 2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide CAS No. 1036737-44-6](/img/structure/B12056323.png)
2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead Ionophore VIII is a chemical compound known for its ability to selectively bind and transport lead ions across cell membranes. This property makes it a valuable tool in various scientific and industrial applications, particularly in the field of ion-selective electrodes (ISEs). Lead Ionophore VIII is a synthetic molecule designed to facilitate the detection and measurement of lead ions in various environments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lead Ionophore VIII typically involves the reaction of specific organic compounds under controlled conditions. One common method includes the use of naphthalene-sulfonamide derivatives to construct polyvinyl chloride-based lead (II) solid-contact coated graphite electrodes . The reaction conditions often require precise temperature control and the use of solvents such as nitrobenzene to facilitate the formation of the desired ionophore.
Industrial Production Methods: In industrial settings, the production of Lead Ionophore VIII involves large-scale chemical synthesis processes. These processes are designed to ensure high purity and yield of the compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to verify the purity of the synthesized ionophore .
化学反应分析
Types of Reactions: Lead Ionophore VIII undergoes various chemical reactions, including complexation with metal ions, oxidation, and reduction. The compound’s ability to form stable complexes with lead ions is a key feature that makes it useful in ion-selective electrodes.
Common Reagents and Conditions: The reactions involving Lead Ionophore VIII often require specific reagents such as lithium bromide and strontium dicarbollylcobaltate . These reagents facilitate the formation of stable complexes with lead ions. The reaction conditions typically include the use of organic solvents like nitrobenzene and controlled temperature settings.
Major Products Formed: The primary product formed from the reactions involving Lead Ionophore VIII is the lead-ion complex. This complex is highly stable and can be used in various analytical applications to detect and measure lead ions in different environments.
科学研究应用
Lead Ionophore VIII has a wide range of scientific research applications. In chemistry, it is used in the development of ion-selective electrodes for the detection of lead ions in environmental samples . In biology, it is employed to study the transport of lead ions across cell membranes. In medicine, Lead Ionophore VIII is used in diagnostic tools to measure lead levels in biological fluids. Additionally, in industry, it is utilized in the monitoring of lead contamination in water and soil samples .
作用机制
The mechanism of action of Lead Ionophore VIII involves its ability to selectively bind lead ions and transport them across cell membranes. This process is facilitated by the compound’s lipophilic nature, which allows it to interact with the hydrophobic environment of cell membranes . The molecular targets of Lead Ionophore VIII include lead ions, and the pathways involved in its action are primarily related to ion transport and complexation.
相似化合物的比较
Lead Ionophore VIII is unique in its high selectivity and stability in binding lead ions. Similar compounds include other ionophores such as Calcium Ionophore I, Lithium Ionophore VIII, and Magnesium Ionophore IV . These compounds also facilitate the transport of specific ions across cell membranes but differ in their selectivity and binding affinity. For example, Lithium Ionophore VIII is highly selective for lithium ions and is used in lithium-ion selective electrodes .
属性
CAS 编号 |
1036737-44-6 |
|---|---|
分子式 |
C113H88N10O3 |
分子量 |
1634.0 g/mol |
IUPAC 名称 |
2,7-ditert-butyl-9,9-dimethyl-4-N,5-N-bis[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)phenyl]xanthene-4,5-dicarboxamide |
InChI |
InChI=1S/C113H88N10O3/c1-111(2,3)75-63-79(109(124)114-77-43-39-73(40-44-77)105-95-59-55-91(120-95)101(69-31-19-11-20-32-69)87-51-47-83(116-87)99(67-27-15-9-16-28-67)84-48-52-88(117-84)102(70-33-21-12-22-34-70)92-56-60-96(105)121-92)107-81(65-75)113(7,8)82-66-76(112(4,5)6)64-80(108(82)126-107)110(125)115-78-45-41-74(42-46-78)106-97-61-57-93(122-97)103(71-35-23-13-24-36-71)89-53-49-85(118-89)100(68-29-17-10-18-30-68)86-50-54-90(119-86)104(72-37-25-14-26-38-72)94-58-62-98(106)123-94/h9-66,116,118,121,123H,1-8H3,(H,114,124)(H,115,125) |
InChI 键 |
JIKRGXBBUHYWQH-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC(=CC(=C2OC3=C(C=C(C=C31)C(C)(C)C)C(=O)NC4=CC=C(C=C4)C5=C6C=CC(=N6)C(=C7C=CC(=C(C8=NC(=C(C9=CC=C5N9)C1=CC=CC=C1)C=C8)C1=CC=CC=C1)N7)C1=CC=CC=C1)C(=O)NC1=CC=C(C=C1)C1=C2C=CC(=N2)C(=C2C=CC(=C(C3=NC(=C(C4=CC=C1N4)C1=CC=CC=C1)C=C3)C1=CC=CC=C1)N2)C1=CC=CC=C1)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)
![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
